m-PEG12-acid

Descripción general

Descripción

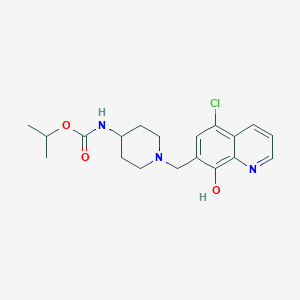

M-PEG12-acid is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The terminal carboxylic acid of m-PEG12-acid can readily react with primary and secondary amine under EDC, DCC, HATU, or other amide coupling conditions to form a stable amide bond . This reaction increases the aqueous solubility of the resulting compound .Molecular Structure Analysis

The molecular formula of m-PEG12-acid is C26H52O14 . The InChI is 1S/C26H52O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-26(27)28/h2-25H2,1H3,(H,27,28) . The Canonical SMILES is COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O .Chemical Reactions Analysis

The terminal carboxylic acid of m-PEG12-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction increases the aqueous solubility of the resulting compound .Physical And Chemical Properties Analysis

The molecular weight of m-PEG12-acid is 588.7 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 14 . The compound has a rotatable bond count of 36 . The topological polar surface area is 148 Ų . The heavy atom count is 40 .Aplicaciones Científicas De Investigación

Drug Delivery Systems

m-PEG12-acid is often used in the development of drug delivery systems. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the delivery of drugs that are otherwise insoluble or poorly soluble in water.

Protein Pegylation

m-PEG12-acid can be used for the pegylation of proteins . Pegylation is a process where polyethylene glycol (PEG) is attached to proteins and other biomolecules to increase their solubility and decrease aggregation . This can improve the stability and bioavailability of therapeutic proteins.

Surface Modification

The hydrophilic nature of m-PEG12-acid makes it useful for surface modification . It can be used to create hydrophilic surfaces on a variety of materials, which can be beneficial in a range of applications, from medical devices to industrial processes.

Bioconjugation

m-PEG12-acid can be used for bioconjugation . This involves attaching the PEG to a biomolecule, such as a protein or antibody. This can enhance the properties of the biomolecule, such as its stability or solubility.

Synthesis of Dendrimers

m-PEG12-acid can be used in the synthesis of dendrimers, which are highly branched, star-shaped macromolecules with nanometer-scale dimensions. Dendrimers are used in a variety of applications, including drug delivery and in the creation of light-emitting diodes (LEDs).

Each of these applications takes advantage of the unique properties of m-PEG12-acid, including its hydrophilicity and its ability to form stable amide bonds with primary amine groups . This makes it a versatile tool in a variety of scientific research applications.

Mecanismo De Acción

Safety and Hazards

While specific safety and hazard information for m-PEG12-acid was not found, similar compounds like m-PEG12-amine have been noted to be very toxic if swallowed, irritating to skin, and pose a risk of serious damage to eyes . They are also toxic and pose a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to unborn children .

Direcciones Futuras

M-PEG12-acid is a PEG linker with a terminal carboxylic acid, which can react with primary amine groups to form a stable amide bond . This property makes it useful in the synthesis of PROTACs , which are a promising approach for the development of targeted therapy drugs . Therefore, the future directions of m-PEG12-acid could involve further exploration of its potential in drug development and targeted therapies .

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-26(27)28/h2-25H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAKFNFKUHXFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG12-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B609152.png)

![2-[(4-Methylphenyl)sulfonylamino]-n-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B609155.png)

![1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea](/img/structure/B609158.png)

![2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B609162.png)

![N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide](/img/structure/B609164.png)

![N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide](/img/structure/B609165.png)